N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
This compound features a bifuran core (two fused furan rings) substituted at the 5-position with a methyl group, linked via an acetamide bridge to a phenyl ring bearing a propane-2-sulfonyl group.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-14(2)27(23,24)17-8-5-15(6-9-17)12-20(22)21-13-16-7-10-19(26-16)18-4-3-11-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEIVUPVAIYMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anti-tuberculosis research. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a sulfonamide group and an acetamide structure. This combination may contribute to its biological activity by enhancing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Compounds with structural similarities have shown MIC values ranging from 20 µM to 70 µM against resistant strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the sulfonamide group has been critical for maintaining potency, as evidenced by the loss of activity when this group was modified .
Anti-Tuberculosis Activity
Compounds with similar pharmacophores have also been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb). Research indicates that modifications in the structure can lead to enhanced activity against this pathogen.
- Efficacy :
Study 1: SAR Analysis
A systematic exploration of various substituents around the core structure has been performed to identify key features that enhance biological activity. For example, altering the sulfonamide group significantly impacted the compound's effectiveness against Mtb:
| Compound | Modification | MIC (µM) |
|---|---|---|
| 1 | Original | <20 |
| 2 | Methylated | >50 |
| 3 | Carbonyl swap | >50 |
This study underscores the importance of specific functional groups for maintaining biological efficacy .
Study 2: Antimicrobial Screening
A comprehensive screening of derivatives showed that modifications influenced their antibacterial properties:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| A | S. aureus | 30 |
| B | E. coli | 50 |
| C | Multi-drug resistant strains | 40 |
The results indicated that certain structural features could enhance activity against resistant strains, suggesting potential therapeutic applications .
Scientific Research Applications
Chemistry
Building Block for Complex Molecules:
N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide serves as an important intermediate in organic synthesis, allowing chemists to create more complex structures with specific properties.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Furan derivatives |
| Reduction | Amines |
| Substitution | Various substituted derivatives |
Biology
Biochemical Probes:
Due to its unique structure, this compound is investigated as a biochemical probe in various biological assays. The bifuran moiety can interact with proteins, potentially modulating their activity.
Case Study: Inhibition Studies
Research has shown that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in cancer pathways. For instance, studies involving PRMT5 showed that modifications to the acetamide structure can enhance potency against cancer cell lines .
Medicine
Therapeutic Potential:
The compound is being explored for its potential therapeutic properties, particularly in drug development targeting various diseases.
| Target Disease | Mechanism of Action |
|---|---|
| Cancer | Inhibition of PRMT5 |
| Inflammatory Diseases | Modulation of immune responses |
Research Findings:
In vitro studies have demonstrated that the compound can inhibit specific cancer cell lines effectively, suggesting its potential as a lead compound for further drug development .
Industry
Advanced Materials Synthesis:
This compound's unique chemical properties make it suitable for developing advanced materials and polymers with tailored functionalities.
Industrial Applications Table
| Application Area | Specific Uses |
|---|---|
| Polymer Chemistry | Synthesis of specialty polymers |
| Material Science | Development of coatings and films |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide and related compounds identified in the evidence:
Key Structural and Functional Insights
Bifuran vs. Single Furan/Other Heterocycles The bifuran core in the target compound distinguishes it from single-furan derivatives (e.g., ) and other heterocycles like thiazoles () or thiadiazoles (). In contrast, nitro-substituted furans () prioritize electronic effects (e.g., electron withdrawal) over extended conjugation .
Sulfonyl Group Variations
- The propane-2-sulfonyl group in the target compound differs from methylsulfonyl () or arylsulfonamides (). Propane sulfonyl may offer a balance between hydrophobicity and solubility, whereas methylsulfonyl derivatives () are smaller and more polar, favoring crystalline packing .
Acetamide Linker Modifications
- The acetamide bridge is a common feature in the compared compounds. However, substituents on the phenyl ring (e.g., chloro-nitro in vs. propane sulfonyl in the target compound) significantly alter electronic and steric profiles. For example, chloro-nitro groups in enhance electrophilicity, making the compound reactive in heterocyclic synthesis .
The bifuran-sulfonyl-acetamide architecture could be optimized for similar targets, leveraging its unique geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
